2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
- Targeting RET Kinase : 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide has shown promise as a RET kinase inhibitor. RET (rearranged during transfection) is implicated in several cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. Inhibiting RET can potentially halt tumor growth and metastasis .
- The compound has been utilized in a catalytic protodeboronation process. When paired with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol .
- As a pinacol boronic ester, it serves as a versatile building block in organic synthesis. These esters are bench-stable, easy to purify, and commercially available. They find applications in Suzuki–Miyaura coupling, oxidations, aminations, halogenations, and C–C bond formations .
- Researchers have employed 2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide in the formal total synthesis of δ-®-coniceine and indolizidine 209B. Its stability and reactivity make it useful for constructing complex molecules .
Anticancer Research
Hydromethylation of Alkenes
Organic Synthesis
Total Synthesis of Natural Products
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-18(23-10-6-3-7-11-23)22-17(21-14)13-20-19(24)15-8-4-5-9-16(15)25-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZJAPAXUOSPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide |
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